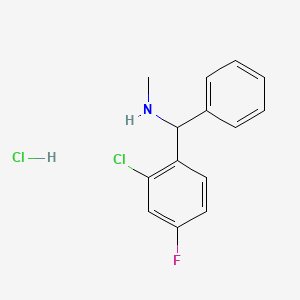 (2-Chlor-4-fluorphenyl)(phenyl)methylamin-hydrochlorid CAS No. 1305711-93-6"
>
(2-Chlor-4-fluorphenyl)(phenyl)methylamin-hydrochlorid CAS No. 1305711-93-6"
>
(2-Chlor-4-fluorphenyl)(phenyl)methylamin-hydrochlorid
Übersicht
Beschreibung
The compound “(2-Chloro-4-fluorophenyl)(phenyl)methylamine hydrochloride” is a chemical compound with the molecular formula C14H14Cl2FN . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a chloro-fluorophenyl group, a phenyl group, and a methylamine group . The exact 3D structure can be determined using techniques such as X-ray crystallography, but such data does not appear to be readily available.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, compounds with similar structures have been involved in various reactions. For example, organoboron compounds, which are structurally similar, are known to undergo reactions such as oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Wissenschaftliche Forschungsanwendungen
Enzymatische Herstellung von Fluorcatecholen
Die Verbindung 2-Chlor-4-fluorphenol, die eine ähnliche Struktur wie Ihre Verbindung aufweist, wurde bei der enzymatischen Herstellung von Fluorcatecholen eingesetzt . Fluorcatechole sind wichtige Zwischenprodukte bei der Synthese verschiedener Pharmazeutika und Agrochemikalien.
Synthese von Schiff-Basen
Schiff-Basen, die durch die Kondensation eines Amins und einer Carbonylverbindung gebildet werden, haben eine breite Palette von Anwendungen in der medizinischen Chemie . Da Ihre Verbindung eine Aminogruppe enthält, könnte sie möglicherweise bei der Synthese von Schiff-Basen eingesetzt werden.
Antivirale Aktivität
Indol-Derivate, die einige strukturelle Ähnlichkeiten mit Ihrer Verbindung aufweisen, haben eine antivirale Aktivität gezeigt . Es wurde festgestellt, dass sie die Replikation verschiedener RNA- und DNA-Viren hemmen.
Entzündungshemmende und analgetische Wirkungen
Indol-Derivate haben auch entzündungshemmende und analgetische Wirkungen gezeigt . Dies deutet darauf hin, dass Ihre Verbindung möglicherweise bei der Entwicklung neuer entzündungshemmender und schmerzlindernder Medikamente eingesetzt werden könnte.
Antitumoraktivität
Indol-Derivate haben sich als potenzielle Antitumormittel erwiesen . Es wurde festgestellt, dass sie mit hoher Affinität an mehrere Rezeptoren binden, was bei der Entwicklung neuer Antitumormedikamente hilfreich sein könnte.
Antibakterielle Aktivität
Indol-Derivate haben eine antibakterielle Aktivität gezeigt . Dies deutet darauf hin, dass Ihre Verbindung möglicherweise bei der Entwicklung neuer antibakterieller Medikamente eingesetzt werden könnte.
Zukünftige Richtungen
Indole derivatives, which are structurally similar to this compound, have been found to possess diverse biological activities and have immense potential to be explored for new therapeutic possibilities . Therefore, future research could focus on exploring the biological activity of this compound and its potential applications in medicine.
Wirkmechanismus
Target of Action
Similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In suzuki–miyaura coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . This could potentially be a part of the compound’s interaction with its targets.
Biochemical Pathways
The suzuki–miyaura coupling reaction, which this compound may be involved in, is a key process in the formation of carbon-carbon bonds . This suggests that the compound could affect pathways involving carbon-carbon bond formation.
Result of Action
The compound’s potential involvement in suzuki–miyaura coupling reactions suggests that it may play a role in the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry.
Eigenschaften
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-N-methyl-1-phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN.ClH/c1-17-14(10-5-3-2-4-6-10)12-8-7-11(16)9-13(12)15;/h2-9,14,17H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIMGUOSYAWMMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C2=C(C=C(C=C2)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


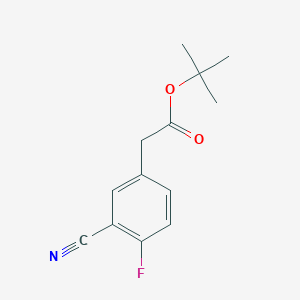
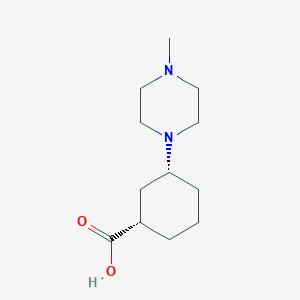
![1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol](/img/structure/B1463365.png)
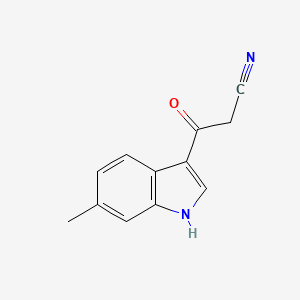

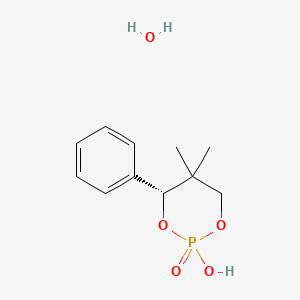


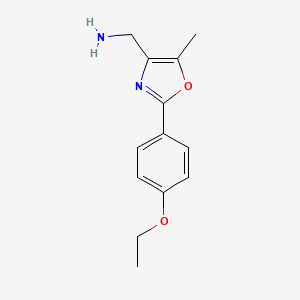
![2-Bromo-N-[3-(heptyloxy)phenyl]acetamide](/img/structure/B1463377.png)
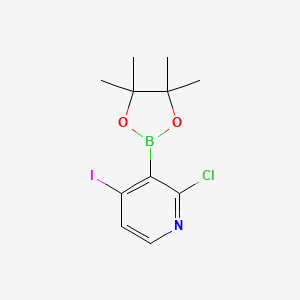
![{3-[3-(Morpholin-4-ylcarbonyl)phenyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride](/img/structure/B1463379.png)
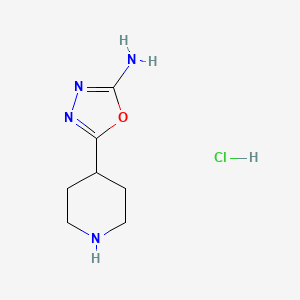
![{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine hydrochloride](/img/structure/B1463384.png)
